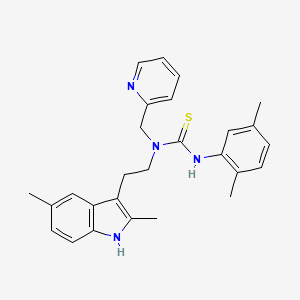

Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

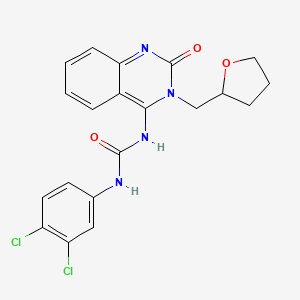

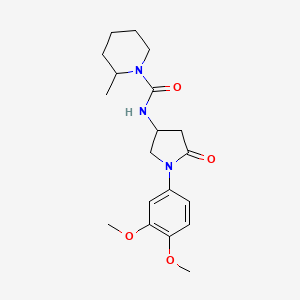

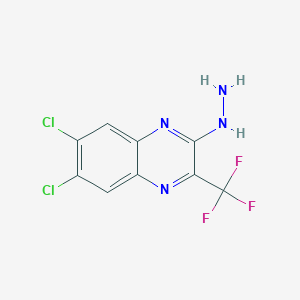

The synthesis of oxadiazoles, including “Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis

Oxadiazoles, such as “this compound”, exist in four regioisomeric forms . They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

Oxadiazoles have been utilized in a variety of chemical reactions. For instance, they have been used in the synthesis of N-phenyl pyrazolines through the cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .Mécanisme D'action

Target of Action

Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its broad spectrum of biological activity . . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

This interaction could inhibit or enhance the target’s activity, resulting in the observed biological effects .

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it is likely that the compound affects multiple pathways. These could include pathways related to inflammation, viral replication, bacterial growth, nerve signal transmission, malaria parasite lifecycle, plant growth, anxiety, insect development, tuberculosis, viral infections, fungal growth, hepatitis B virus, cancer, and pain.

Result of Action

Given the range of biological activities associated with 1,3,4-oxadiazole derivatives , the compound’s action could result in a variety of effects at the molecular and cellular levels. These could include changes in gene expression, protein function, cell signaling, and other cellular processes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate in lab experiments is its potential as a novel anti-cancer agent. It has also been shown to have anti-inflammatory properties and potential as a treatment for Alzheimer's disease. However, one of the limitations of using this compound is its limited availability and high cost.

Orientations Futures

There are several future directions for the study of Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate. One direction is to further investigate its potential as an anti-cancer agent and to study its mechanism of action in more detail. Another direction is to explore its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, more research could be done to investigate its anti-inflammatory properties and potential applications in other areas of medicine.

Méthodes De Synthèse

The synthesis of Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate has been achieved using different methods. One of the most common methods is the reaction between 2-amino-5-nitrobenzoic acid and hydrazine hydrate, followed by esterification with methyl iodide. Another method involves the reaction of 2-amino-5-nitrobenzoic acid with thionyl chloride, followed by reaction with hydrazine hydrate and then esterification with methanol.

Applications De Recherche Scientifique

Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate has been used in various scientific studies due to its potential applications. One of the major applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has also been studied for its anti-inflammatory properties and as a potential treatment for Alzheimer's disease.

Propriétés

IUPAC Name |

methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-15-9(14)7-4-2-6(3-5-7)8-12-13-10(11)16-8/h2-5H,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPULRIJRSMXOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[Methyl-[(5-methyl-1,2-oxazol-4-yl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2950568.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2950569.png)

![(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950570.png)

![9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione;hydrochloride](/img/structure/B2950575.png)